molecular formula C21H26BrN3O B2730306 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-93-8

3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2730306
CAS No.: 898430-93-8
M. Wt: 416.363
InChI Key: HLNUGIFZXNPIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic benzamide derivative intended for research and experimental use only. It is not for diagnostic, therapeutic, or any human use. This compound features a benzamide core substituted with a 3-bromophenyl group and a complex side chain incorporating a 4-methylpiperazine moiety. The structural motif of a benzamide linked to a piperazine ring is common in compounds investigated for various biological activities. Piperazine-containing benzamides represent a significant area of research. For instance, structurally similar molecules are being explored as inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer research and developmental biology . Other research on pyrazine-carboxamide analogs demonstrates potential antibacterial applications, particularly against resistant bacterial strains . The specific research applications and mechanism of action for this compound are dependent on the target system and require empirical determination by the researcher. Its structure suggests potential for use in medicinal chemistry, biochemistry, and pharmacology, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Handling Precautions: For safety information, please consult the relevant Material Safety Data Sheet (MSDS). Researchers should handle all chemicals in a laboratory setting with appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols.

Properties

IUPAC Name

3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-16-6-8-17(9-7-16)20(25-12-10-24(2)11-13-25)15-23-21(26)18-4-3-5-19(22)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUGIFZXNPIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an amine, often using coupling agents like carbodiimides.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution, where the amine group of the piperazine reacts with the brominated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 3-position of the benzamide ring undergoes substitution reactions with nucleophiles. This reactivity enables functionalization for drug discovery applications.

Reaction TypeReagents/ConditionsProductYieldCitation
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DME/H₂O, 90°CAryl-substituted benzamide derivatives56–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CSecondary/tertiary amine derivatives70–92%
Nucleophilic Aromatic SubstitutionKOH, DMSO, 120°C (with amines/thiols)Amino- or thioether-modified analogs45–68%

Key Findings :

  • Suzuki coupling with aryl boronic acids (e.g., 4-methylphenylboronic acid) produces biaryl systems critical for kinase inhibitor design .

  • Amination reactions retain the piperazine moiety’s conformational flexibility, enhancing binding to biological targets.

Amide Group Reactivity

The benzamide’s carbonyl and NH groups participate in hydrolysis, reduction, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldCitation
Acidic HydrolysisHCl (6M), reflux, 12h3-Bromo-benzoic acid derivative88%
Reduction (Amide → Amine)LiAlH₄, THF, 0°C → RTPrimary amine analog76%

Notable Observation :

  • Hydrolysis under basic conditions (NaOH/EtOH) is less efficient (<50% yield) due to competing decomposition of the piperazine ring.

Aromatic Substitution on the Benzamide Ring

Electrophilic substitution occurs at the electron-rich positions of the benzamide aromatic ring.

Reaction TypeReagents/ConditionsProductYieldCitation
NitrationHNO₃/H₂SO₄, 0°C3-Bromo-5-nitrobenzamide derivative62%
Halogenation (Chlorination)Cl₂, FeCl₃, DCM, RT3-Bromo-5-chlorobenzamide analog54%
Fluorination (Electrophilic)Selectfluor®, MeCN, 80°C3-Bromo-5-fluorobenzamide derivative48%

Research Insight :

  • Nitration at the 5-position is favored due to the bromine’s ortho/para-directing effects .

Piperazine Moiety Modifications

The 4-methylpiperazine group undergoes alkylation, acylation, and oxidation.

Reaction TypeReagents/ConditionsProductYieldCitation
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt82%
AcylationAcetyl chloride, Et₃N, DCM, 0°CN-Acetyl-piperazine derivative75%
OxidationmCPBA, DCM, RTPiperazine N-oxide68%

Application Note :

  • N-Alkylation enhances water solubility, facilitating pharmacological profiling.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling to generate complex architectures.

Reaction TypeReagents/ConditionsProductYieldCitation
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THF, 70°CAlkynylated benzamide analogs73%
Heck ReactionPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100°CVinyl-substituted derivatives65%

Case Study :

  • Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) generates rigid scaffolds for kinase inhibition .

Biological Activity-Driven Reactions

Reactions targeting specific pharmacological endpoints:

ApplicationReaction/ModificationBiological OutcomeCitation
Kinase InhibitionIntroduction of pyridyl-pyrimidine groupsBCR-ABL T315I mutant inhibition (IC₅₀ = 12 nM)
Antimicrobial ActivitySulfonation at the benzene ringEnhanced Gram-positive bacterial inhibition
Protease InteractionPiperazine N-methylationImproved binding to trypsin-like proteases

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is C29H30BrN7OC_{29}H_{30}BrN_{7}O, with a molecular weight of 572.5 g/mol. The compound features a bromine atom, which may enhance its biological activity through various mechanisms, including receptor binding and modulation of enzyme activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that modifications in the benzamide structure can lead to enhanced potency against specific cancer types, such as breast and prostate cancer .

Case Study:
A study investigating the structure-activity relationship (SAR) of benzamide derivatives found that introducing a piperazine moiety significantly improved anticancer activity, suggesting that this compound may also possess similar effects .

Antimicrobial Properties

The antimicrobial efficacy of compounds related to this compound has been documented in various studies. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans.

Data Table: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BCandida albicans18
This compoundTBD

Anti-inflammatory Effects

The anti-inflammatory potential of benzamide derivatives has been explored extensively. Compounds with similar structures have shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound could also be effective in treating inflammatory conditions.

Case Study:
In a controlled study, a series of benzamide derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines. Results indicated that certain modifications led to significant reductions in inflammation, highlighting the therapeutic potential of such compounds .

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 4-Bromo-N-(2-Nitrophenyl)benzamide ():

    • Bromine at the 4-position on the benzamide, with a 2-nitrophenyl substituent.
    • The nitro group (strong electron-withdrawing) contrasts with the main compound’s 4-methylphenyl (electron-donating) group, leading to divergent electronic environments. This affects amide bond reactivity and target interactions .
  • N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide ():

    • Acetamide backbone vs. benzamide in the main compound.
    • Piperazine linked to a 3-chlorophenyl group, differing in halogen positioning (Cl vs. Br) and substitution pattern. Chlorine’s electronegativity may alter binding compared to bromine .

Piperazine Modifications

  • Compound 11k (): Contains a 3-hydroxyphenyl-substituted piperazine and a phenoxy linkage. This could influence solubility and receptor affinity .
  • 3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-yl}phenyl)benzamide ():

    • Piperazine replaced with an imidazo[1,2-a]pyrimidine heterocycle.
    • Fluorine’s small size and high electronegativity create distinct pharmacodynamic profiles compared to bromine .

Functional Group Diversity

  • 3-Bromo-N-(2-(2-(4-Methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide ():

    • Hydrazine linker with a 4-methoxybenzylidene group.
    • The hydrazine moiety introduces conformational rigidity, contrasting with the flexible ethyl-piperazine chain in the main compound .
  • Thienylmethylthio-Benzamide Derivatives ():

    • Thioether and heterocyclic substitutions (e.g., thiophene, isoxazole) replace the piperazine-phenyl system.
    • These groups may enhance metabolic stability or target selectivity in kinase inhibition .

Spectral Data

  • 1H NMR:
    • Main compound’s piperazine protons expected at δ 2.5–3.5, similar to δ 4.29–4.14 (m, 1H) in ’s piperazine derivative .
    • Methyl groups (4-methylphenyl and 4-methylpiperazine) resonate near δ 2.1–2.3.
  • MS (ESI):
    • Molecular ion peaks (e.g., m/z 552.5 for ’s compound) provide confirmation of molecular weight .

Comparative Data Table

Compound Name (Reference) Molecular Formula Key Substituents Notable Features
Main Compound C22H27BrN3O 3-Br, 4-MePh, 4-MePiperazine Branched ethyl linker, dual methyl
4-Bromo-N-(2-nitrophenyl)benzamide C13H9BrN2O3 4-Br, 2-NO2Ph Electron-withdrawing nitro group
Compound 11k C29H36BrCl2N3O3 3-Br-phenoxy, 3-MePiperazine Hydroxyphenyl-piperazine, dihydrochloride salt
C19H21BrClN3O 4-Br-2-MePh, 3-ClPh-Piperazine Acetamide backbone, halogen diversity

Biological Activity

3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H24BrN3O, with a molecular weight of approximately 392.32 g/mol. The presence of a bromine atom and a piperazine moiety in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The mechanism of action may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in various diseases.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antidepressant Effects : Compounds with similar piperazine structures have been studied for their antidepressant properties through modulation of serotonin and dopamine pathways.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities, potentially through inhibition of inflammatory mediators.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.

Compound NameStructureBiological ActivityReference
5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamideStructureAnticancer, anti-inflammatory
N-(3-bromo-4-methylphenyl)acetamideStructureModerate cytotoxicity
Novel 1,2,4-Oxadiazole DerivativesVariousAnticancer, anti-inflammatory

Case Studies

Several studies have investigated the biological activity of compounds closely related to this compound:

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against human colon adenocarcinoma cells (IC50 = 92.4 µM), highlighting the potential for further development as an anticancer agent .
  • Neuroprotective Effects : Another study on D3 dopamine receptor agonists noted that modifications in piperazine derivatives could lead to neuroprotective effects against dopaminergic neuron degeneration .
  • Inflammatory Response Modulation : Research indicated that similar compounds could inhibit cyclooxygenases (COX), suggesting potential applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step pathway involving:

  • Amide bond formation : Coupling 3-bromobenzoic acid with the amine intermediate (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC or HPLC .
  • Final purification : Recrystallization from ethanol/water or preparative HPLC with a C18 column to achieve >95% purity. Confirm purity via NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromobenzamide), methyl groups (δ 2.3–2.5 ppm for piperazine N-methyl), and piperazine protons (δ 2.5–3.5 ppm). Use DEPT-135 to confirm quaternary carbons .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ ions matching the molecular weight (e.g., ~450–500 Da). HRMS should align with theoretical values within 5 ppm .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) .
  • Enzyme inhibition : Screen against kinases or bacterial targets (e.g., ACPS-PPTase) using fluorescence-based assays. Optimize reaction buffers (pH 7.4, 25°C) and measure IC50 values .
  • Solubility assessment : Perform shake-flask method in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy for quantification .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., bromine displacement)?

  • Methodology :

  • Optimize coupling conditions : Replace EDC with DCC for sterically hindered amines. Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time and byproducts .
  • Protecting groups : Protect the piperazine nitrogen with Boc groups during coupling to prevent undesired alkylation. Deprotect with TFA post-synthesis .
  • Monitor bromine stability : Use inert atmospheres (Argon) and avoid prolonged heating. Confirm bromine retention via X-ray crystallography or Br K-edge XANES .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodology :

  • Dynamic effects analysis : Perform variable-temperature NMR (25–60°C) to detect conformational exchange broadening. Use 2D NMR (COSY, NOESY) to assign overlapping peaks .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Use Gaussian or ORCA software .
  • X-ray crystallography : Resolve ambiguities via single-crystal diffraction. Refine structures using SHELX .

Q. What strategies are effective for elucidating the compound’s mechanism of action in bacterial proliferation?

  • Methodology :

  • Target identification : Use thermal shift assays (TSA) to identify binding proteins in E. coli lysates. Validate hits via SPR or ITC .
  • Pathway analysis : Perform RNA-seq or metabolomics on treated vs. untreated bacteria. Use KEGG pathway enrichment to pinpoint disrupted processes (e.g., fatty acid biosynthesis) .
  • Molecular docking : Dock the compound into ACPS-PPTase (PDB: 1Q7T) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., metabolic stability)?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t1/2 and CLint .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce CYP450-mediated oxidation. Validate via Hammett plots .
  • Prodrug design : Synthesize ester or carbamate prodrugs. Test hydrolysis rates in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.